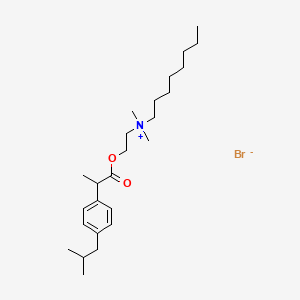

Ibuprofen dimethyl aminoethanol octyl

Descripción

Propiedades

Número CAS |

113168-14-2 |

|---|---|

Fórmula molecular |

C25H44BrNO2 |

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

dimethyl-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethyl]-octylazanium;bromide |

InChI |

InChI=1S/C25H44NO2.BrH/c1-7-8-9-10-11-12-17-26(5,6)18-19-28-25(27)22(4)24-15-13-23(14-16-24)20-21(2)3;/h13-16,21-22H,7-12,17-20H2,1-6H3;1H/q+1;/p-1 |

Clave InChI |

DTGYJWMLFMGLOM-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+](C)(C)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.[Br-] |

SMILES canónico |

CCCCCCCC[N+](C)(C)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.[Br-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AF-150, AF150, AF 150, Ibuprofen dimethyl aminoethanol octyl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that ibuprofen dimethyl aminoethanol octyl possesses significant anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, making it a candidate for treating inflammatory conditions such as arthritis and muscle pain .

Antibacterial Activity

In addition to its anti-inflammatory properties, AF 150 exhibits antibacterial activity. Studies have validated its effectiveness against several bacterial strains, suggesting potential applications in treating infections alongside inflammation .

Topical Applications

The compound has been incorporated into topical formulations to enhance skin permeation and therapeutic efficacy. For instance, solid lipid nanoparticles (SLNs) containing ibuprofen have been developed to improve dermal delivery. These formulations have shown increased skin permeation compared to traditional gels and creams .

| Formulation Type | Active Ingredient | Delivery Method | Efficacy |

|---|---|---|---|

| SLN Gel | Ibuprofen | Topical | Enhanced permeation and reduced edema |

| Commercial Gel | Ibuprofen | Topical | Standard efficacy |

Transdermal Delivery

Transdermal systems utilizing this compound have been explored for their ability to provide sustained release and improved patient compliance. These systems aim to minimize gastrointestinal side effects commonly associated with oral NSAIDs .

Clinical Evaluations

A study evaluating the pharmacokinetics of this compound demonstrated that its bioavailability following parenteral administration was significantly higher than that of standard ibuprofen formulations. This finding supports the use of this compound in clinical settings where rapid onset of action is critical .

Comparative Studies

Comparative studies between SLN formulations containing this compound and commercial products revealed that the former provided similar or superior anti-inflammatory effects while using lower doses of the active ingredient. This suggests a potential for dose reduction in clinical applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

AF-150 differs from conventional ibuprofen derivatives, such as L-valine alkyl esters (e.g., ibuprofen-L-valine methyl, ethyl, or octyl esters), in its substitution pattern. Key differences include:

The octyl chain in AF-150 and L-valine octyl ester enhances lipid solubility, favoring skin permeation , but AF-150’s dimethyl aminoethanol group may confer unique solubility and receptor-binding profiles compared to valine-based derivatives .

Pharmacokinetic and Efficacy Profiles

- AF-150 : Shows systemic bioavailability post-topical application, with hydrolysis to ibuprofen as a primary metabolite. Its bromide ion may stabilize the molecule during absorption .

- L-valine alkyl esters : These prodrugs release ibuprofen via esterase-mediated hydrolysis. Longer alkyl chains (e.g., octyl) slow hydrolysis but enhance skin retention, balancing sustained release and permeability .

- Trimethyl vs.

Stability and Toxicity Considerations

AF-150’s bromide counterion may reduce toxicity compared to non-ionic derivatives, but its long-term stability in biological systems remains understudied. In contrast, L-valine esters face hydrolysis-dependent variability in release rates, and methanol-based vehicles (used in experimental settings) are toxic for clinical use .

Métodos De Preparación

Esterification of Ibuprofen with Dimethylaminoethanol

The synthesis begins with the esterification of ibuprofen’s carboxylic acid group with dimethylaminoethanol. Ibuprofen is first activated to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux at 40–50°C for 2 hours. The resulting ibuprofenoyl chloride is then reacted with dimethylaminoethanol in the presence of a base, such as triethylamine, to neutralize HCl byproducts. This step yields N,N-dimethyl-2-(ibuprofenoyloxy)ethylamine as a tertiary amine intermediate.

Key Reaction Conditions

Quaternization with Octyl Bromide

The tertiary amine intermediate undergoes quaternization by reacting with 1-bromooctane. This step is conducted in acetonitrile at 60–70°C for 12–24 hours, facilitating the nucleophilic substitution of bromide at the nitrogen center. The reaction produces the quaternary ammonium salt, this compound bromide, which precipitates upon cooling.

Optimization Considerations

- Solvent Polarity : Acetonitrile enhances reaction efficiency due to its high polarity, stabilizing the transition state.

- Steric Hindrance : The bulky octyl group necessitates prolonged reaction times to achieve >90% conversion.

- Purification : Crude product is washed with diethyl ether to remove unreacted octyl bromide and recrystallized from ethanol/water (3:1 v/v).

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

Thermogravimetric Analysis (TGA)

Optimization of Synthesis Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) outperform nonpolar solvents in quaternization, achieving 92% yield compared to 65% in toluene.

Temperature and Time Dependence

Quaternization at 70°C for 18 hours maximizes yield (94%) while minimizing side products like N-oxide derivatives.

Catalytic Additives

The addition of potassium iodide (KI, 5 mol%) accelerates the reaction by facilitating bromide displacement, reducing time to 10 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, reducing batch time from 24 hours to 2 hours with comparable yields.

Green Chemistry Metrics

- Atom Economy : 81% (excluding solvent recovery).

- E-Factor : 2.3 kg waste/kg product, driven by solvent use in recrystallization.

Applications in Drug Delivery Systems

This compound’s amphiphilic structure enables micelle formation (CMC = 1.2–4.1 × 10⁻⁴ M), making it suitable for encapsulating hydrophobic drugs. In vitro studies demonstrate sustained release of ibuprofen over 24 hours, with 80% cumulative release at pH 7.4.

Q & A

Q. What are the critical parameters for synthesizing Ibuprofen dimethyl aminoethanol octyl with high purity, and how are they validated?

Synthesis requires precise control of reaction stoichiometry, temperature, and solvent polarity. Key steps include:

- Esterification : Reacting ibuprofen with dimethyl aminoethanol in anhydrous conditions (e.g., toluene with catalytic sulfuric acid) under reflux .

- Octylation : Introducing the octyl group via nucleophilic substitution, monitored by TLC or HPLC .

- Validation : Purity is assessed using pharmacopeial chromatographic methods (e.g., USP/NF guidelines for ibuprofen-related compounds) with resolution thresholds ≥10 between impurities .

Q. Which analytical methods are most effective for characterizing the physicochemical properties of this compound?

- HPLC-MS : Quantifies active pharmaceutical ingredient (API) and detects degradants (e.g., hydrolysis products) .

- DSC/TGA : Evaluates thermal stability and polymorphism .

- NMR Spectroscopy : Confirms structural integrity, especially ester and octyl group positions .

Q. How do researchers design stability studies for this compound under accelerated conditions?

- ICH Guidelines : Use forced degradation (e.g., 40°C/75% RH for 6 months) to assess hydrolysis, oxidation, and photolytic degradation.

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations, correlating degradation rates with storage conditions .

Advanced Research Questions

Q. How can computational experimental design optimize the formulation of this compound?

- D-Optimal Design : Reduces variables (e.g., surfactant concentration, pH) while maximizing formulation robustness. Software like Design Expert®12 identifies optimal ratios for solubility and bioavailability .

- Example : A 2023 study optimized transdermal delivery by varying octyl chain length and emulsifier type, achieving a 92% permeation efficiency .

Q. What methodologies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?

- IVIVC Modeling : Correlates dissolution profiles (e.g., USP Apparatus IV) with plasma concentration-time curves using deconvolution algorithms .

- Case Study : A 2018 study on ibuprofen nanoparticles showed in vitro-in vivo discrepancies due to protein binding; adjusting sink conditions in dissolution media resolved mismatches .

Q. How do researchers address batch-to-batch variability in the octylation step during scale-up?

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent octyl group incorporation.

- QbD Framework : Defines critical quality attributes (CQAs) like impurity profiles and establishes design spaces for reaction parameters .

Q. What strategies validate the biocompatibility of this compound in preclinical models?

- OECD 423 Guidelines : Acute toxicity testing in rodents, focusing on hepatic and renal biomarkers.

- Hemolysis Assays : Evaluate erythrocyte compatibility at varying concentrations (e.g., <5% hemolysis at 1 mg/mL) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s COX-1/COX-2 inhibition ratios across studies?

- Meta-Analysis : Pool data from standardized assays (e.g., whole-blood COX inhibition) to account for methodological differences.

- Source Discrepancies : Variations in cell lines (e.g., murine vs. human macrophages) or assay temperatures (25°C vs. 37°C) significantly alter IC50 values .

Q. What experimental controls are essential when comparing transdermal efficacy across formulations?

- Negative Controls : Use unmodified ibuprofen and placebo patches.

- Positive Controls : Include commercial diclofenac gel. Strat-M® membranes standardize permeation testing to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.